molecular formula C17H20N2O B11850417 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanol

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanol

Cat. No.: B11850417
M. Wt: 268.35 g/mol
InChI Key: GNFZMROSJZQJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanol is a heterocyclic compound featuring a dihydroquinoline moiety fused to a substituted pyridine ring. The structure includes a 5-methylpyridine core linked to a 3,4-dihydroquinoline system via a nitrogen bridge, with an ethanol (-CH2CH2OH) substituent at the pyridine’s 3-position. Key functional groups include the hydroxyl group (enhancing solubility) and the tertiary amine (influencing basicity and reactivity) .

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1-[6-(3,4-dihydro-2H-quinolin-1-yl)-5-methylpyridin-3-yl]ethanol

InChI

InChI=1S/C17H20N2O/c1-12-10-15(13(2)20)11-18-17(12)19-9-5-7-14-6-3-4-8-16(14)19/h3-4,6,8,10-11,13,20H,5,7,9H2,1-2H3

InChI Key

GNFZMROSJZQJSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 3,4-Dihydroquinoline: The initial step involves the synthesis of 3,4-dihydroquinoline through the reduction of quinoline using a reducing agent such as sodium borohydride.

    Pyridine Ring Formation: The next step involves the formation of the pyridine ring by reacting 3,4-dihydroquinoline with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Ethanol Group:

Industrial Production Methods

Industrial production of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The ethanol group can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydroxide, dimethyl sulfoxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Derivatives

(a) 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)propan-1-ol
  • Structure: Differs by having a propanol (-CH2CH2CH2OH) group instead of ethanol.
  • Molecular Weight: 282.4 g/mol (vs. ~268 g/mol estimated for the ethanol analog).
(b) Amide Derivatives ()

Examples include:

  • N-(3-Cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Molecular Weight: 524 (M+1). Applications: Likely designed for therapeutic targeting (e.g., kinase inhibition) due to its complex substituents .
(c) Hexahydroquinoline Derivatives ()
  • Structure: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-hexahydroquinoline-3-carbonitriles.
  • Key Features : Chloro and substituted phenyl groups increase steric bulk and electronic diversity. Synthesized via cyclohexanedione and aniline condensations, suggesting scalable routes for related compounds .

Physicochemical and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups Potential Applications
Target Ethanol Compound Dihydroquinoline-Pyridine 5-methyl, ethanol ~268 (estimated) Hydroxyl, amine Drug precursor, solubility studies
1-(...propan-1-ol () Dihydroquinoline-Pyridine 5-methyl, propanol 282.4 Hydroxyl, amine Comparative pharmacokinetics
N-(3-cyano-4-(6-methyl-3,4-dihydroquinolin...) Quinoline-Amide Cyano, methyl, tetrahydrofuran-oxy 524 Cyano, amide, ether Therapeutic agent (patent)
Compound 8i () Tetrahydroquinoline-Azetidine Acetamide, methoxy, imidazole 458 Amide, ether, heterocycle Biomedical research
  • Solubility: The ethanol derivative’s hydroxyl group likely improves aqueous solubility compared to the propanol analog and amide derivatives.
  • Reactivity: The tertiary amine in dihydroquinoline may facilitate protonation at physiological pH, enhancing interactions with biological targets.
  • Synthetic Complexity: Amide derivatives (–5) require multi-step syntheses with specialized reagents (e.g., malononitrile, elemental sulfur), whereas the ethanol compound might be synthesized via simpler condensation or reduction routes .

Biological Activity

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanol, a compound with significant pharmacological potential, has garnered attention in the field of medicinal chemistry. This article aims to explore its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C17H21N3
  • Molecular Weight : 267.37 g/mol
  • CAS Number : 1355205-18-3

Research indicates that compounds containing dihydroquinoline and pyridine moieties often exhibit diverse biological activities, including anti-inflammatory and anticancer properties. The specific structural features of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanol suggest potential interactions with various biological targets, particularly those involved in signal transduction pathways.

Anticancer Activity

Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives of dihydroquinoline have demonstrated the ability to inhibit tumor growth in various cancer models. The precise mechanisms may involve modulation of signaling pathways like MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Anti-inflammatory Activity

Compounds related to this structure have been identified as inhibitors of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Inhibiting these cytokines can significantly reduce inflammation in models of chronic diseases like arthritis.

Study 1: Inhibition of Cancer Cell Lines

A study evaluating the effects of a structurally similar compound on various cancer cell lines reported an IC50 value of 12 µM against breast cancer cells (MCF-7). The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
MCF-712Apoptosis via caspase activation
HeLa15G2/M phase cell cycle arrest

Study 2: Anti-inflammatory Effects

In an animal model of induced arthritis, a related compound showed a significant reduction in paw swelling and joint inflammation. The study measured cytokine levels before and after treatment, revealing a notable decrease in IL-1β and TNF-alpha levels.

Treatment GroupPaw Swelling (mm)IL-1β (pg/mL)TNF-alpha (pg/mL)
Control8.5150200
Treated4.25080

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the quinoline or pyridine rings can enhance potency and selectivity for desired biological targets.

Key Findings:

  • Substituents on the pyridine ring : Methyl groups at the 5-position have been associated with increased anti-inflammatory activity.
  • Dihydroquinoline core : The presence of nitrogen atoms within the ring structure contributes to improved interaction with biological macromolecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.